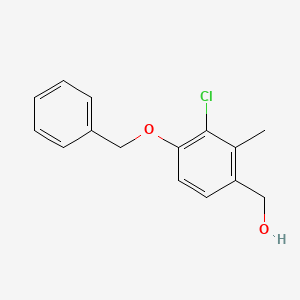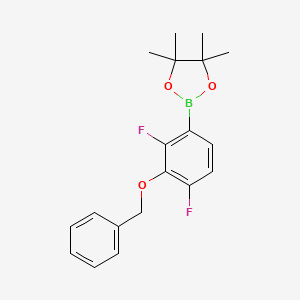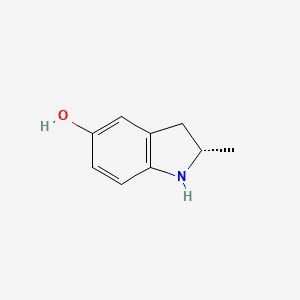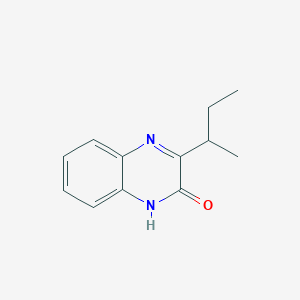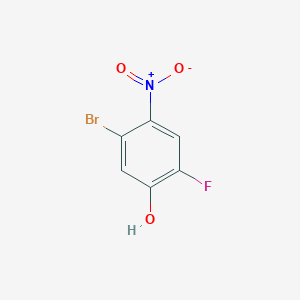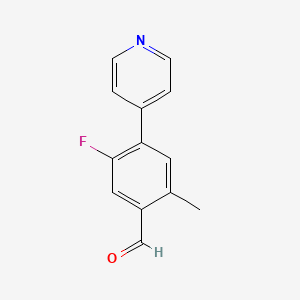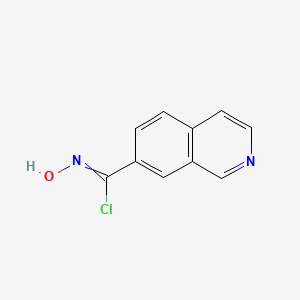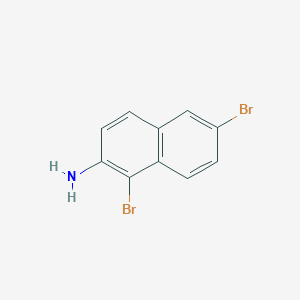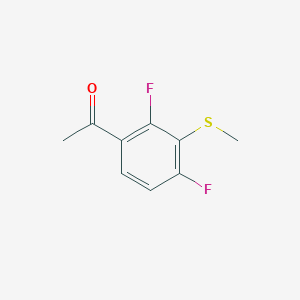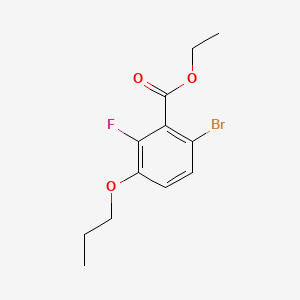
Ethyl 6-bromo-2-fluoro-3-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-fluoro-3-propoxybenzoate is an organic compound with the molecular formula C12H12BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and propoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-fluoro-3-propoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 6-bromo-2-fluoro-3-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial in achieving high purity and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-fluoro-3-propoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 6-bromo-2-fluoro-3-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-fluoro-3-propoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-fluoro-3-methoxybenzoate
- Ethyl 6-bromo-2-fluoro-3-ethoxybenzoate
- Ethyl 6-bromo-2-fluoro-3-butoxybenzoate
Uniqueness
Ethyl 6-bromo-2-fluoro-3-propoxybenzoate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The propoxy group, in particular, can affect its solubility and interaction with other molecules, distinguishing it from similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C12H14BrFO3 |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
ethyl 6-bromo-2-fluoro-3-propoxybenzoate |
InChI |
InChI=1S/C12H14BrFO3/c1-3-7-17-9-6-5-8(13)10(11(9)14)12(15)16-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
ZWIFOHJJKNQTBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


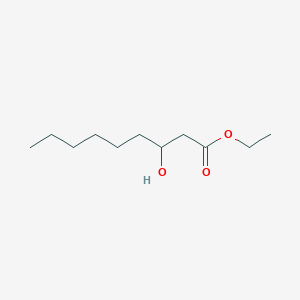

![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)

![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
